

# 5-Hydroxy-dantrolene CAS number and IUPAC name

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## Compound of Interest

Compound Name: 5-Hydroxy-dantrolene

Cat. No.: B13837640

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## 5-Hydroxy-dantrolene: A Technical Overview

CAS Number: 52130-25-3

IUPAC Name: 5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

This technical guide provides an in-depth overview of **5-Hydroxy-dantrolene**, the primary active metabolite of the muscle relaxant dantrolene. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, metabolic pathway, and analytical determination.

## Core Chemical and Pharmacokinetic Data

**5-Hydroxy-dantrolene** is formed in the body through the metabolic hydroxylation of its parent compound, dantrolene. The following tables summarize key identification details and pharmacokinetic parameters reported in animal studies.

Identifier	Value
CAS Number	52130-25-3
IUPAC Name	5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
Molecular Formula	C <sub>14</sub> H <sub>10</sub> N <sub>4</sub> O <sub>6</sub>
Molecular Weight	330.25 g/mol

Table 1: Chemical Identifiers for **5-Hydroxy-dantrolene**.

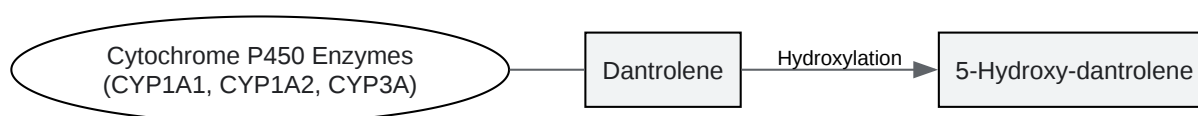
Pharmacokinetic studies, primarily conducted in animal models, provide valuable insights into the absorption, distribution, metabolism, and excretion of dantrolene and its primary metabolite, **5-Hydroxy-dantrolene**.

Species	Dose (of Dantrolene)	Parameter	Value
Dog	5 mg/kg (oral)	Cmax (Dantrolene)	0.43 µg/mL
t1/2 (Dantrolene)	1.26 hours		
AUC (Dantrolene)	3.87 µg·hr/mL		
Dog	10 mg/kg (oral)	Cmax (Dantrolene)	0.65 µg/mL
t1/2 (Dantrolene)	1.21 hours		
AUC (Dantrolene)	5.94 µg·hr/mL		
Horse	Single oral dose (capsules)	Cmax (Dantrolene)	28.9 ± 21.6 ng/mL
Tmax (Dantrolene)	3.8 hours		
Horse	Single oral dose (paste)	Cmax (Dantrolene)	37.8 ± 12.8 ng/mL
Tmax (Dantrolene)	3.8 hours		

Table 2: Pharmacokinetic Parameters of Dantrolene Following Oral Administration in Animal Models. Note: These parameters are for the parent drug, from which **5-Hydroxy-dantrolene** is derived as the major metabolite.

## Metabolic Pathway of Dantrolene to 5-Hydroxy-dantrolene

The biotransformation of dantrolene to **5-Hydroxy-dantrolene** is a critical aspect of its pharmacology. This metabolic conversion is primarily mediated by the cytochrome P450 enzyme system in the liver.



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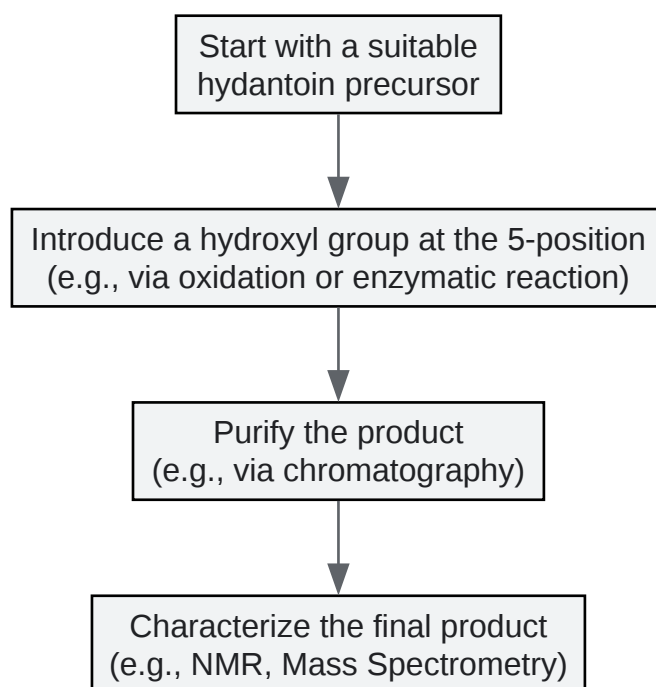
Caption: Metabolic conversion of Dantrolene to **5-Hydroxy-dantrolene**.

## Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of **5-Hydroxy-dantrolene**, based on available scientific literature. These protocols are intended as a guide and may require further optimization for specific laboratory conditions.

## Synthesis of 5-Hydroxy-dantrolene

The synthesis of **5-Hydroxy-dantrolene**, a metabolite of dantrolene, has been reported in the scientific literature. While a detailed, step-by-step protocol is not readily available in the public domain, the synthesis would logically involve the hydroxylation of a suitable hydantoin precursor. A generalized conceptual workflow is presented below.



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Caption: Conceptual workflow for the synthesis of **5-Hydroxy-dantrolene**.

## Quantification of 5-Hydroxy-dantrolene in Biological Matrices

The determination of **5-Hydroxy-dantrolene** concentrations in biological samples such as plasma is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for this purpose.

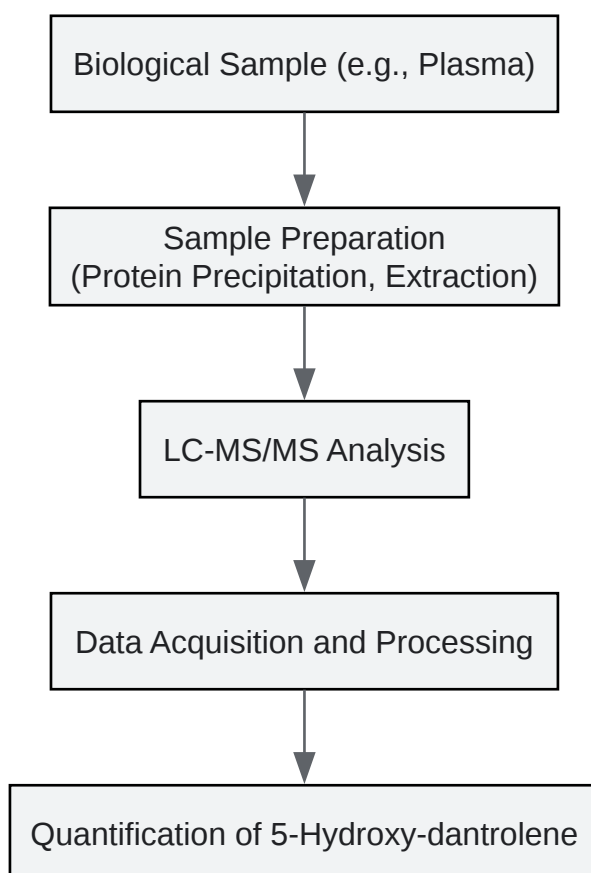
### Sample Preparation:

- **Protein Precipitation:** To a known volume of plasma, add a precipitating agent (e.g., acetonitrile, methanol) to remove proteins.
- **Centrifugation:** Centrifuge the sample to pellet the precipitated proteins.
- **Supernatant Collection:** Carefully collect the supernatant containing the analyte of interest.

- **Evaporation and Reconstitution:** The supernatant may be evaporated to dryness under a stream of nitrogen and the residue reconstituted in a suitable mobile phase for injection into the chromatography system.

#### LC-MS/MS Analysis (Illustrative Parameters):

- **Chromatographic Column:** A C18 reversed-phase column is commonly used.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
- **Mass Spectrometry:** Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for **5-Hydroxy-dantrolene** would be monitored for quantification.



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Caption: General workflow for the analysis of **5-Hydroxy-dantrolene**.

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